![molecular formula C23H15FN4O3 B2934308 1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-69-8](/img/structure/B2934308.png)
1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H15FN4O3 and its molecular weight is 414.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Fluorophores : A study by Padalkar & Sekar (2014) focused on synthesizing quinoline derivatives with benzimidazole and benzothiazole moieties through a series of condensation reactions. These compounds exhibited significant photophysical behaviors, such as dual emissions and large Stokes shifts, indicating their potential as fluorophores in various applications, including optical materials and sensors. The compounds' thermal stability up to 300°C suggests their suitability for high-temperature applications (Padalkar & Sekar, 2014).
Functionalized Fluorochrome for Picric Acid Sensing : Jiang et al. (2019) developed a novel fluorochrome combining quinoline and benzimidazole, exhibiting exceptional fluorescent performance for picric acid detection over other nitroaromatics. This sensitivity, along with its rapid response and environmental compatibility, underscores its potential in environmental monitoring and safety applications (Jiang et al., 2019).
Anticancer Activity
Anticancer Activity-Structure Relationship of Quinolinone-Based Compounds : Beker & Yıldırım (2021) reviewed the anticancer properties of quinolinone/quinoline derivatives, highlighting the significance of structural modifications on their efficacy. The review suggests that the presence of certain functional groups, particularly electron-withdrawing ones, enhances the compounds' anticancer activity, potentially offering a pathway for the development of new anticancer agents (Beker & Yıldırım, 2021).
ATM Kinase Inhibition
Novel 3-Quinoline Carboxamides as ATM Kinase Inhibitors : Research by Degorce et al. (2016) identified a series of 3-quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors demonstrate potential for therapeutic applications in diseases where ATM kinase regulation is beneficial, such as in certain cancers and neurodegenerative disorders (Degorce et al., 2016).
Photophysical and Electrochemical Properties
Influence of Fluorine on 1,3-Diphenylpyrazolo[3,4-b]quinoline Derivatives : A study by Szlachcic & Uchacz (2018) explored the impact of fluorine substitution on the photophysical and electrochemical properties of pyrazoloquinoline derivatives. The findings indicate that fluorine atoms can significantly modify fluorescence quantum efficiency and absorption characteristics, making these compounds suitable for applications requiring specific optical and electronic properties (Szlachcic & Uchacz, 2018).
Mecanismo De Acción
Quinolines
This compound is a type of quinoline, which is a class of compounds known to possess diverse biological activities. Quinolines and their derivatives have been used in drugs with antibacterial, antifungal, antitumor, anti-inflammatory, anti-tubercular, hypoglycaemic, and anti-depressant activities .
Fluorophenyl Groups
The presence of a fluorophenyl group can enhance the biological activity of a compound. Fluorine atoms can increase the affinity to carbon, therefore, fluorine-containing drugs often have high biological activity, strong stability, and drug resistance .
Nitrophenyl Groups
Nitrophenyl groups are often found in compounds with antimicrobial properties. They can participate in electron transfer reactions, which may be part of the compound’s mode of action .
Methoxy Groups
Methoxy groups can influence the lipophilicity of a compound, which can affect its absorption and distribution within the body. This could potentially impact the compound’s pharmacokinetics .
Pyrazoloquinoline Core
The pyrazoloquinoline core of the molecule is a heterocyclic motif often found in many drugs that express diverse properties and biological activities .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3/c1-31-20-4-2-3-18-22(20)25-13-19-21(14-5-9-17(10-6-14)28(29)30)26-27(23(18)19)16-11-7-15(24)8-12-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKJUUOXELOEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2934226.png)
![3-(4-ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1-phenyl-1,4-dihydropyridazin-4-one](/img/structure/B2934229.png)

![1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2934231.png)
![1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2934232.png)
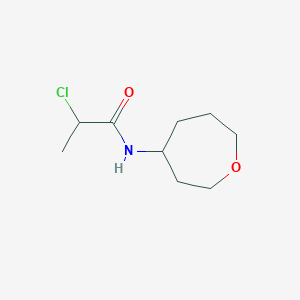
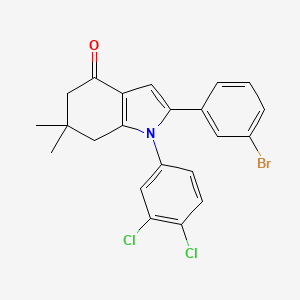

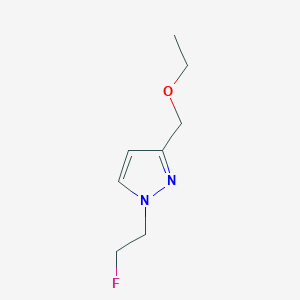
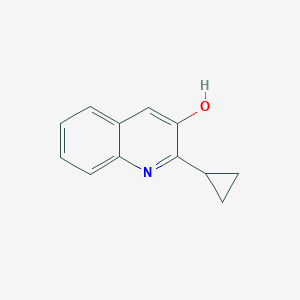
![[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride](/img/structure/B2934241.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2934242.png)
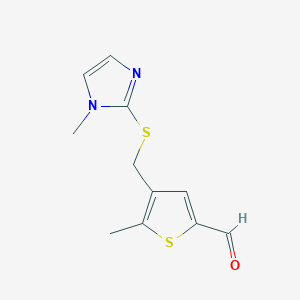
![4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2934245.png)
